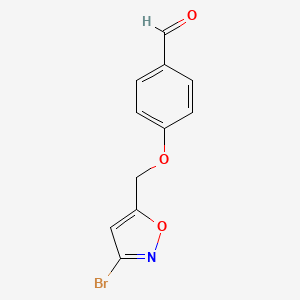
4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde is a chemical compound that features a benzaldehyde moiety linked to a brominated isoxazole ring through a methoxy group Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde typically involves the formation of the isoxazole ring followed by its functionalization. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide, which forms the isoxazole ring . The bromination of the isoxazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The final step involves the formation of the benzaldehyde moiety through a reaction with 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of non-toxic reagents, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Substitution: The bromine atom on the isoxazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 4-((3-Bromoisoxazol-5-yl)methoxy)benzoic acid
Reduction: 4-((3-Bromoisoxazol-5-yl)methoxy)benzyl alcohol
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects . The isoxazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity . Additionally, the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
Similar Compounds
- 4-((3-Chloroisoxazol-5-yl)methoxy)benzaldehyde
- 4-((3-Fluoroisoxazol-5-yl)methoxy)benzaldehyde
- 4-((3-Methylisoxazol-5-yl)methoxy)benzaldehyde
Comparison
Compared to its analogs, 4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity through halogen bonding . The bromine atom also makes it more versatile in synthetic applications, allowing for further functionalization through substitution reactions .
Propiedades
Fórmula molecular |
C11H8BrNO3 |
|---|---|
Peso molecular |
282.09 g/mol |
Nombre IUPAC |
4-[(3-bromo-1,2-oxazol-5-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C11H8BrNO3/c12-11-5-10(16-13-11)7-15-9-3-1-8(6-14)2-4-9/h1-6H,7H2 |
Clave InChI |
HWHFEQJRCNZMPT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=O)OCC2=CC(=NO2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)methanamine](/img/structure/B15056294.png)

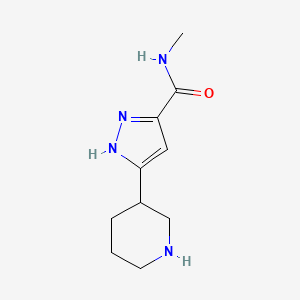
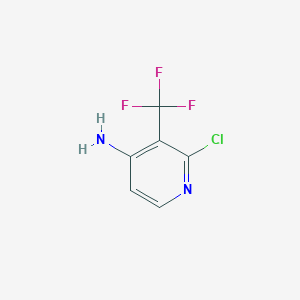
![4-(Bromomethyl)-2-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15056309.png)
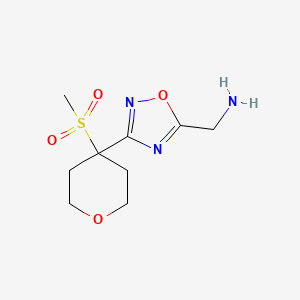
![(6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B15056320.png)
![7-Chloro-2-methyl-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one](/img/structure/B15056329.png)
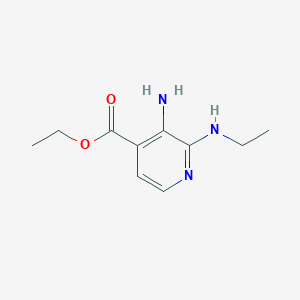
![2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B15056351.png)

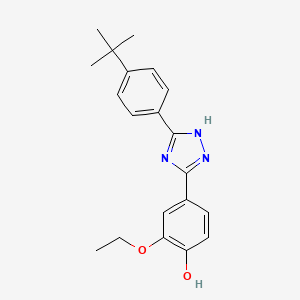
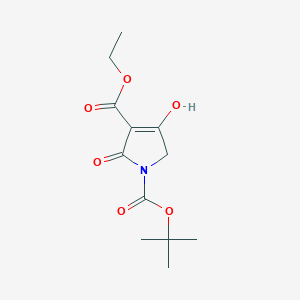
![1-(4-Fluoro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15056380.png)
